

Synthesis and Characterization of Creatine Citrate: A Technical Guide

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Compound of Interest

Compound Name: Creatine citrate

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Introduction

Creatine citrate, a salt formed from creatine and citric acid, is a popular alternative to creatine monohydrate in the dietary supplement market, primarily due to its enhanced solubility in water. [1][2] This technical guide provides a comprehensive overview of the synthesis and characterization of **creatine citrate**, offering detailed experimental protocols and data for researchers, scientists, and professionals in drug development. The information compiled herein is drawn from scientific literature and patent documents to ensure a thorough and accurate presentation.

Synthesis of Creatine Citrate

The synthesis of **creatine citrate** typically involves the reaction of creatine (or creatine monohydrate) with citric acid in a suitable solvent. The stoichiometry of the reactants can be varied to produce different forms of **creatine citrate**, such as **dCreatine citrate** and **trCreatine citrate**. [3]

Experimental Protocol for Synthesis of DCreatine and TrCreatine Citrate

The following protocols are adapted from a patented method for the synthesis of **dCreatine** and **trCreatine citrate**. [3]

Materials:

- Creatine Monohydrate
- Anhydrous Citric Acid
- Anhydrous Methanol

Equipment:

- Glass reactor with stirring mechanism
- Filtration apparatus (e.g., centrifuge or Büchner funnel)
- Drying oven

Procedure for **Dicreatine Citrate** (2:1 Creatine to Citric Acid Ratio):

- Reaction Setup: Charge a reactor with a suitable volume of anhydrous methanol.
- Dissolution of Citric Acid: With continuous stirring, add anhydrous citric acid to the methanol. For a large-scale reaction, one might use 2,400 gallons of anhydrous methanol and add 1,315 kg (6,845 moles) of citric acid.^[3] Continue stirring for 30 minutes after the complete addition of citric acid.
- Addition of Creatine Monohydrate: While maintaining agitation, add creatine monohydrate to the methanol/citric acid mixture. To achieve a 2:1 stoichiometric ratio, 2,041 kg (13,686 gram-moles) of creatine monohydrate would be added to the previously mentioned quantity of citric acid.^[3]
- Reaction: Continue stirring the mixture for approximately four hours.
- Isolation: Filter the crystallized **dicreatine citrate** product from the reaction mixture using a centrifuge.
- Washing: Wash each centrifuge load with anhydrous methanol to remove any unreacted starting materials and byproducts.

- **Drying:** Dry the solid product at 45°C (±5°C) until the loss on drying (LOD) is less than 3%.
- **Milling:** Grind the dried product to a free-flowing powder and package appropriately.

Procedure for **Tricreatine Citrate** (3:1 Creatine to Citric Acid Ratio):

- **Reaction Setup:** Charge a clean reactor with 5 liters of anhydrous methanol.
- **Dissolution of Citric Acid:** With stirring, add 500 grams (2.6 moles) of anhydrous citric acid to the methanol and stir for 30 minutes.[3]
- **Addition of Creatine Monohydrate:** Add 1,163 grams (7.8 moles) of creatine monohydrate to the citric acid/methanol mixture.
- **Reaction:** Stir the mixture for approximately four hours.
- **Isolation and Washing:** Filter the product and wash it with methanol.
- **Drying:** Dry the finished product.

Characterization of Creatine Citrate

A thorough characterization of the synthesized **creatine citrate** is essential to confirm its identity, purity, and physicochemical properties. The following are key analytical techniques employed for this purpose.

Physicochemical Properties

Creatine citrate is typically a white or off-white crystalline powder.[4] One of the primary advantages of **creatine citrate** is its increased solubility in water compared to creatine monohydrate.[1]

Table 1: Physicochemical Properties of **Creatine Citrate** Forms

Property	Dicreatine Citrate	Tricreatine Citrate	Reference
Appearance	White Crystalline Powder	White Crystalline Powder	[4]
Melting Point	Approx. 146 °C	Approx. 154 °C	[3]
Creatine Content	Approx. 57.7%	Approx. 67.2%	[3]
Solubility in Water at 20°C	29 g/L	Not Specified	[1]
pH of Saturated Solution	Not Specified	3.2	[1]

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the functional groups present in **creatine citrate** and confirming the formation of the salt.

Experimental Protocol for FTIR Analysis:

- **Sample Preparation:** Prepare a potassium bromide (KBr) pellet by mixing a small amount of the dried **creatine citrate** sample with dry KBr powder and pressing the mixture into a thin, transparent disk.
- **Data Acquisition:** Record the FTIR spectrum over a suitable wavenumber range (e.g., 4000-400 cm^{-1}).

A German patent describes addition and/or complex compounds of creatine and citric acid having characteristic bands in the IR spectrum (KBr) at $\nu = 3425 (\pm 5) \text{ cm}^{-1}$ (s), $1624 (\pm 5) \text{ cm}^{-1}$ (m-s), and $1247 (\pm 5) \text{ cm}^{-1}$ (m).[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are used to elucidate the molecular structure of **creatine citrate** and to assess its purity.

Experimental Protocol for NMR Analysis:

- **Sample Preparation:** Dissolve an accurately weighed sample of **creatine citrate** in a suitable deuterated solvent, such as deuterium oxide (D₂O).
- **Data Acquisition:** Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

While specific peak assignments for **creatine citrate** are not readily available in the reviewed literature, the spectra would be expected to show characteristic signals for both the creatine and citrate moieties. For reference, the ¹H NMR spectrum of creatine in D₂O shows prominent peaks around 3.03 ppm (N-CH₃) and 3.92 ppm (-CH₂-).^[6] The ¹³C NMR spectrum of creatine exhibits signals for the methyl, methylene, and guanidinium carbons.^{[7][8]}

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for determining the purity of **creatine citrate** and for quantifying its creatine content. It is also used to detect and quantify related substances, particularly the degradation product creatinine.

Experimental Protocol for HPLC Analysis:

A variety of HPLC methods have been developed for the analysis of creatine. A typical reversed-phase HPLC method would involve the following:

- **Sample Preparation:** Accurately weigh and dissolve the **creatine citrate** sample in the mobile phase or a suitable diluent to a known concentration.
- **Chromatographic Conditions:**
 - **Column:** A C18 column is commonly used.
 - **Mobile Phase:** A buffered aqueous solution, often with an organic modifier like acetonitrile. For example, a mobile phase of 0.045 M ammonium sulfate in water has been used.^{[9][10]} The pH of the mobile phase can be critical for achieving good separation, especially between creatine and creatinine.^{[11][12]}

- Flow Rate: Typically around 0.75-1.0 mL/min.[9][10][13][14]
- Detection: UV detection at a low wavelength, such as 205 nm or 210 nm.[9][10][14][15]
- Data Analysis: Quantify the creatine peak area against a standard curve prepared from a creatine reference standard.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides higher sensitivity and selectivity for the analysis of creatine and its metabolites.

Experimental Protocol for LC-MS/MS Analysis:

- Sample Preparation: Similar to HPLC, prepare a dilute solution of the **creatine citrate** sample.
- LC Conditions: Employ a suitable LC method, such as one using a hydrophilic interaction liquid chromatography (HILIC) column for better retention of polar analytes like creatine.[16][17] A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., methanol or acetonitrile) is often used.[18]
- MS/MS Conditions:
 - Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
 - Fragmentation: Collision-induced dissociation (CID) is used to fragment the protonated molecular ion of creatine. The resulting fragment ions are monitored for quantification.

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC and TGA are used to study the thermal properties of **creatine citrate**, including its melting point, decomposition temperature, and thermal stability.[9][19][20][21][22][23]

Experimental Protocol for Thermal Analysis:

- Sample Preparation: Place a small, accurately weighed amount of the **creatine citrate** sample into an appropriate sample pan (e.g., aluminum).
- Data Acquisition:
 - DSC: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere and record the heat flow as a function of temperature.
 - TGA: Heat the sample at a constant rate under a nitrogen atmosphere and record the mass loss as a function of temperature.

Thermal analysis of a coamorphous 1:1 formulation of creatine and citric acid showed that the material is thermally stable up to 129 °C, with a two-step decomposition profile corresponding to the decomposition of citric acid followed by creatine.[19]

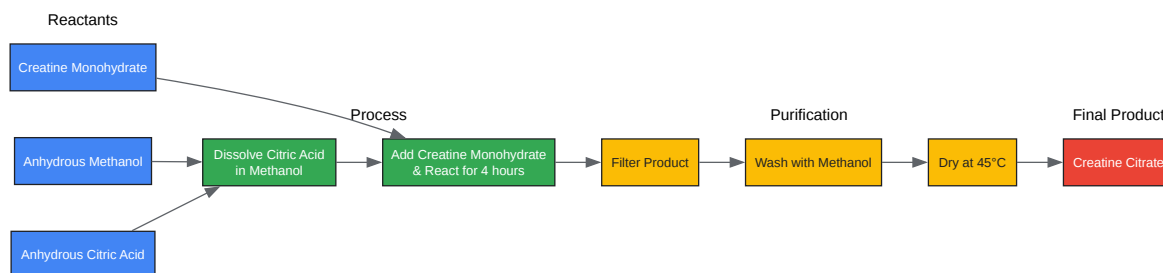
Data Presentation

Table 2: Summary of Analytical Characterization Data for **Creatine Citrate**

Analytical Technique	Parameter	Observed Value/Characteristic	Reference
FTIR (KBr)	Characteristic Bands	3425 (±5) cm ⁻¹ , 1624 (±5) cm ⁻¹ , 1247 (±5) cm ⁻¹	[5]
Melting Point (DSC)	Dicreatine Citrate	Approx. 146 °C	[3]
	Tricreatine Citrate	Approx. 154 °C	[3]
Solubility (Water, 20°C)	Creatine Citrate	29 g/L	[1]
Stability (Solid State, 40°C)	Tricreatine Citrate	770 ppm creatinine after 28 days	[1]

Mandatory Visualizations

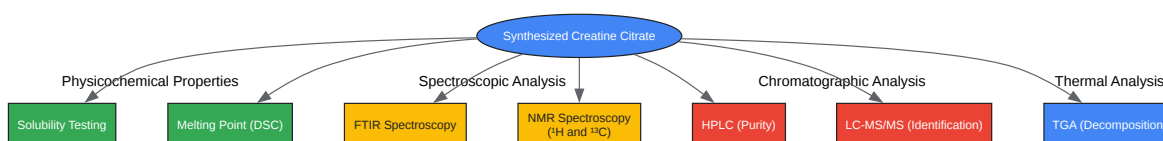
Synthesis Workflow



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Caption: Workflow for the synthesis of **creatine citrate**.

Characterization Workflow



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Caption: Analytical workflow for the characterization of **creatine citrate**.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of **creatine citrate**. The provided experimental protocols, derived from established literature, offer a solid starting point for laboratory-scale preparation. The characterization data and methodologies presented are crucial for ensuring the quality, purity, and desired physicochemical properties of the final product. For researchers and developers, a thorough understanding of these processes is paramount for the successful development and application of **creatine citrate** in various formulations.

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